ERD03 -

ERD03

Catalog Number: EVT-1534767
CAS Number:
Molecular Formula: C21H25NO3
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(3-hydroxy-3-methylbutyl)phenyl]methanone is an isoquinolol that is 1,2,3,4-tetrahydroisoquinolin-4-ol in which the hydrogen of the secondary amine is substituted by a 3-(3-hydroxy-3-methylbutyl)benzoyl group. It is a tertiary carboxamide, a tertiary alcohol, a secondary alcohol, an isoquinolinol and a member of benzamides.
Source and Classification

ERD03 is classified under small molecules that target RNA-binding proteins. It has been specifically noted for its ability to bind to EXOSC3, a component of the exosome complex involved in RNA degradation and processing. The compound was identified through high-throughput screening and biophysical assays, which confirmed its specificity and effectiveness in disrupting RNA interactions .

Synthesis Analysis

Methods and Technical Details

The synthesis of ERD03 involved a series of steps that began with an in-silico screening of a large library of compounds to identify potential inhibitors of EXOSC3. Following this, compounds were subjected to various biophysical assays, including saturation transfer difference nuclear magnetic resonance (STD-NMR) and microscale thermophoresis (MST), to evaluate their binding affinity and inhibition capabilities.

The synthesis process can be summarized as follows:

  1. In-silico Screening: Screening 50,000 small molecules to identify candidates that could disrupt EXOSC3-RNA interactions.
  2. Biophysical Characterization: Using STD-NMR to confirm binding specificity to EXOSC3.
  3. Binding Affinity Measurement: MST was employed to quantify the binding affinity of ERD03 to EXOSC3, yielding an apparent dissociation constant (K_d) of approximately 17 ± 7 µM .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

ERD03 primarily functions by disrupting the interaction between EXOSC3 and RNA. The compound binds to EXOSC3 in a concentration-dependent manner, effectively inhibiting its ability to associate with RNA substrates. This disruption leads to downstream effects on RNA stability and processing within cellular environments .

Mechanism of Action

Process and Data

The mechanism by which ERD03 exerts its effects involves direct competition with RNA for binding sites on EXOSC3. By occupying these sites, ERD03 prevents the normal functioning of EXOSC3 in RNA processing pathways. This inhibition has been linked to observable morphological changes in model organisms such as zebrafish, where it induces spinal curvature and reduced cerebellum size—phenotypes associated with pontocerebellar hypoplasia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively documented for ERD03 in the available literature, its chemical properties are highlighted by its role as a selective inhibitor of RNA-binding proteins. The compound is noted for its specificity towards EXOSC3 without significant off-target effects on other proteins like GST (glutathione S-transferase) .

Applications

Scientific Uses

ERD03 holds promise in scientific research, particularly in studies related to neurodegenerative diseases. Its ability to model pontocerebellar hypoplasia allows researchers to explore disease mechanisms and test therapeutic strategies in vivo using zebrafish models. Furthermore, ERD03 can serve as a valuable tool for investigating RNA-protein interactions more broadly, contributing insights into RNA metabolism and regulation within cells .

Introduction to ERD03 in Molecular Pathology

ERD03 as a Small-Molecule Modulator of RNA-Protein Interactions

ERD03 represents a pioneering class of small-molecule inhibitors specifically designed to disrupt pathological RNA-protein interactions within the RNA exosome complex. This compound binds with high specificity to the EXOSC3 subunit, demonstrating a dissociation constant (Kd) of 17±7 μM, indicating moderate binding affinity to its target. Biochemical studies reveal that ERD03 achieves approximately 18% inhibition of G-rich RNA binding to EXOSC3 at concentrations of 50 μM, establishing its role as a selective disruptor of RNA-exosome interactions [1] [10]. The molecular structure of ERD03 (C₂₁H₂₅NO₃; molecular weight 339.43 g/mol; CAS 1377897-01-2) features functional groups optimized for interacting with key residues in the RNA-binding domain of EXOSC3 [1].

Table 1: Biochemical Profile of ERD03

PropertyValueSignificance
Molecular FormulaC₂₁H₂₅NO₃Enables membrane permeability and target engagement
Molecular Weight339.43 g/molOptimal size for small-molecule therapeutics
Dissociation Constant (Kd)17 ± 7 μMModerate binding affinity to EXOSC3
Inhibition at 50 μM~18%Concentration-dependent biological activity
Phenotypic InductionPCH1B-like in zebrafishConfirms target relevance in disease models

The functional impact of ERD03 has been validated through zebrafish embryo models, where treatment recapitulates the hallmark phenotypes of pontocerebellar hypoplasia. After 5 days of exposure to 50 μM ERD03, embryos develop significant spinal curvature and exhibit cerebellar atrophy, with cerebella approximately half the size of control specimens treated with DMSO alone. Molecular analysis reveals ERD03 induces a striking 6-fold upregulation of ataxin1b mRNA and minor accumulation of ataxin1a mRNA, providing evidence that disrupting EXOSC3-RNA interactions alters the expression of neurologically critical transcripts [1] [10]. These findings position ERD03 as both a chemical probe for investigating RNA exosome biology and a potential therapeutic candidate for disorders involving exosome dysregulation.

EXOSC3 Mutations and Pontocerebellar Hypoplasia Type 1B (PCH1B) Pathogenesis

EXOSC3 mutations cause pontocerebellar hypoplasia type 1B (PCH1B), a severe autosomal recessive neurodevelopmental disorder characterized by profound neurological impairment and structural brain abnormalities. The EXOSC3 gene encodes a critical structural component of the RNA exosome complex, which mediates 3'→5' RNA processing and degradation—essential cellular functions for maintaining RNA homeostasis [4] [8]. To date, 82 individuals from 58 families have been documented with EXOSC3-PCH, with the most frequent mutation being c.395A>C (p.D132A), accounting for approximately 40% of cases and associated with a relatively milder clinical course and longer survival compared to other mutations [4] [8].

Table 2: Clinical and Molecular Features of EXOSC3-Related PCH1B

FeatureManifestationPrevalence
Neurological FindingsHypotonia (onset at birth or infancy)>95% of cases
Central motor signs (spasticity, dystonia)In prolonged survival cases
Severe intellectual disabilityUniversal
Brain MRI AbnormalitiesCerebellar hypoplasia/atrophy100%
Pontine hypoplasia/atrophy100%
Intracerebellar cysts~30%
Common Mutationc.395A>C (p.D132A)~40% of alleles
SurvivalEarly childhood to adolescenceVariable

The pathogenic mechanism involves biallelic mutations that compromise EXOSC3 function within the multi-subunit exosome complex, leading to impaired RNA surveillance and aberrant accumulation of defective transcripts. Neuropathologically, PCH1B manifests with cerebellar hypoplasia, pontine atrophy, and degeneration of anterior horn cells. Affected infants typically present at birth with generalized hypotonia, poor feeding, and often develop respiratory insufficiency and swallowing difficulties within the first year of life. The neurodevelopmental prognosis is grave, with most patients never achieving motor milestones such as independent sitting or walking, and exhibiting severe intellectual disability [4]. Recent studies have revealed unexpected connections between EXOSC3 dysfunction and mitochondrial impairment, with patients exhibiting reduced complex I and pyruvate dehydrogenase complex activities in muscle tissue, suggesting broader metabolic consequences of exosome disruption beyond neuronal pathology [8].

Rationale for Targeting RNA Exosome Complex Dysregulation

The RNA exosome complex serves as the primary 3'→5' ribonuclease in eukaryotic cells, functioning as a crucial quality control mechanism for RNA metabolism. This evolutionarily conserved multi-subunit complex consists of a catalytically inactive structural core (EXOSC1-9) that channels RNA substrates to the ribonuclease components DIS3 and EXOSC10. The complex plays non-redundant roles in processing ribosomal RNAs, degrading aberrant transcripts, and regulating diverse RNA species, making it essential for cellular homeostasis [9] [4]. Dysregulation of this machinery manifests clinically through various Mendelian disorders when core components are mutated, including PCH1B (EXOSC3), PCH1C (EXOSC8), and a syndrome featuring intellectual disability, short stature, and premature aging (EXOSC2) [4] [8].

Beyond neurodevelopmental disorders, exosome dysregulation has emerged as a significant factor in oncogenesis. In prostate cancer, systematic overexpression of exosome components correlates with disease progression, while PABPN1—a factor regulating exosome activity—is consistently overexpressed in multiple cancer cohorts and associated with poor progression, invasion, and metastasis [5]. Preclinical studies demonstrate that pharmacological inhibition of exosome activity using compounds like isoginkgetin drastically reduces cancer cell aggressiveness, highlighting the therapeutic potential of modulating this complex [5].

The therapeutic rationale for targeting the exosome complex with small molecules like ERD03 stems from several key considerations: First, it offers a precision medicine approach to correct specific molecular defects in RNA processing pathways. Second, it provides an intervention strategy for targets traditionally considered "undruggable" through conventional approaches. Third, it addresses conditions with high unmet medical need, such as PCH1B, where no disease-modifying therapies currently exist. The development of exosome-directed compounds represents an emerging frontier in targeting RNA-protein interactions, with implications spanning neurogenetic disorders, cancer, and potentially other conditions involving RNA dysregulation [1] [7].

Properties

Product Name

ERD03

IUPAC Name

(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c1-21(2,25)11-10-15-6-5-8-16(12-15)20(24)22-13-17-7-3-4-9-18(17)19(23)14-22/h3-9,12,19,23,25H,10-11,13-14H2,1-2H3

InChI Key

HYVUFYJZMRRTOP-UHFFFAOYSA-N

SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O

Solubility

Soluble in DMSO

Synonyms

ERD-03; ERD 03; ERD03; EXOSC3-RNA disrupting (ERD) compound 3

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)O

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